molecular formula C22H23N3O4 B11099016 2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11099016
M. Wt: 393.4 g/mol
InChI Key: DDPQJUBTYPKWDE-ZMOGYAJESA-N
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Description

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide: is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a naphthalene ring and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of naphthalen-2-amine with 3,4,5-trimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or trimethoxyphenyl rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound may be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 2-amino-2-(naphthalen-2-yl)acetonitrile
  • 2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide

Comparison: Compared to similar compounds, 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a naphthalene ring and a trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H23N3O4/c1-27-19-10-15(11-20(28-2)22(19)29-3)13-24-25-21(26)14-23-18-9-8-16-6-4-5-7-17(16)12-18/h4-13,23H,14H2,1-3H3,(H,25,26)/b24-13+

InChI Key

DDPQJUBTYPKWDE-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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